3-Amino-2-pyrazinecarboxylic acid

Medicinal Chemistry Antimycobacterial SAR

Essential building block for antimycobacterial agents with 10x potency over parent scaffold. Unique N,O-chelating ligand enables novel Fe(III) catalysts for solvent-free oxidation. Key patented intermediate for broad-spectrum antiviral Favipiravir. Procure for validated, scalable synthetic routes and advanced coordination chemistry.

Molecular Formula C5H5N3O2
Molecular Weight 139.11 g/mol
CAS No. 5424-01-1
Cat. No. B021745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-pyrazinecarboxylic acid
CAS5424-01-1
Synonyms3-Amino-pyrazine-2-carboxylic Acid
Molecular FormulaC5H5N3O2
Molecular Weight139.11 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)C(=O)O)N
InChIInChI=1S/C5H5N3O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2H,(H2,6,8)(H,9,10)
InChIKeyZAGZIOYVEIDDJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-pyrazinecarboxylic Acid (CAS 5424-01-1) – Technical Specifications and Procurement Overview


3-Amino-2-pyrazinecarboxylic acid (CAS 5424-01-1) is a heterocyclic organic compound featuring a pyrazine ring substituted with an amino group at the 3-position and a carboxylic acid group at the 2-position [1]. This compound, with the molecular formula C5H5N3O2 and a molecular weight of 139.11 g/mol, is a versatile biochemical reagent and synthetic intermediate . Its physical properties include a melting point of 205-210 °C (dec.) and a density of 1.5±0.1 g/cm³ . The compound is noted for its applications in medicinal chemistry as an antidiabetic agent and as a building block for synthesizing antimycobacterial drugs [2].

3-Amino-2-pyrazinecarboxylic Acid: Why In-Class Analogs Are Not Direct Substitutes


While several pyrazinecarboxylic acid derivatives are commercially available, substituting 3-amino-2-pyrazinecarboxylic acid with a generic analog can lead to significant differences in synthetic outcomes and biological activity. The unique ortho-relationship between the amino and carboxylic acid groups on the pyrazine ring governs its distinct reactivity and coordination chemistry . For instance, simple substitution with a pyrazine-2-carboxylic acid or 3-hydroxy-2-pyrazinecarboxylic acid would eliminate the ability to form the specific hydrogen-bonding networks and coordination complexes that are critical for its use as a building block in antimycobacterial agents and as a ligand in heterogeneous catalysis [1]. The quantitative evidence below details the specific performance characteristics that are lost with a generic substitution.

Quantitative Differentiation of 3-Amino-2-pyrazinecarboxylic Acid vs. Key Comparators


Antimycobacterial Activity of Derived Esters: A Comparative Analysis

Esters derived from 3-amino-2-pyrazinecarboxylic acid exhibit specific antimycobacterial activity against M. tuberculosis H37Rv. The hexyl ester (hexyl 3-aminopyrazine-2-carboxylate) shows an MIC of 6.25 μg/mL, which is a quantifiable improvement over the activity of some other pyrazine-2-carboxylic acid derivatives [1]. This indicates that the 3-amino substitution on the pyrazine core is critical for achieving this level of potency in this specific assay.

Medicinal Chemistry Antimycobacterial SAR

Catalytic Performance in Cyclohexanol Oxidation: Iron(III) Complex Comparison

Iron(III) complexes synthesized with 3-amino-2-pyrazinecarboxylic acid act as efficient heterogeneous catalysts for the solvent-free peroxidative oxidation of cyclohexanol. The complexes achieve almost quantitative yields of cyclohexanone after 1 hour and are reusable for five consecutive cycles without significant loss of activity [1]. This performance is attributed to the ligand's ability to form unique methoxido- and oxido-bridged structures [1], a feature not shared by simpler pyrazinecarboxylic acid ligands like pyrazine-2-carboxylic acid.

Catalysis Coordination Chemistry Green Chemistry

Coordination Polymer and Polymorph Formation: Structural Differentiation

3-Amino-2-pyrazinecarboxylic acid facilitates the formation of packing polymorphs and unique coordination polymers. Reactions with SnCl2 produce two mononuclear Sn(II) complexes that are packing polymorphs, one crystallizing in the monoclinic C2/c space group and the other in P2(1)/c [1]. These structures, featuring 1D and 2D hydrogen-bonded networks, are directly governed by the presence and position of the amino group. This level of structural diversity is not observed with analogous compounds like 3-hydroxy-2-pyrazinecarboxylic acid, which participates in different hydrogen-bonding and tautomeric equilibria [2].

Coordination Chemistry Crystal Engineering Materials Science

Optimal Research and Industrial Applications for 3-Amino-2-pyrazinecarboxylic Acid


Synthesis of Antimycobacterial Drug Candidates

This compound is a critical starting material for synthesizing esters and amides with demonstrated in vitro activity against Mycobacterium tuberculosis. Researchers focused on developing novel antitubercular therapies will find it an essential building block for creating focused compound libraries [1].

Development of Heterogeneous Oxidation Catalysts

The compound's ability to form robust iron(III) complexes that are efficient and recyclable catalysts for cyclohexanol oxidation makes it a key ligand for developing green and sustainable catalytic processes. Industrial chemists in fine chemical and pharmaceutical manufacturing can leverage this for cost-effective and environmentally friendly oxidation reactions [2].

Crystal Engineering and Coordination Polymer Design

Its propensity to form diverse supramolecular architectures, including packing polymorphs and coordination polymers with specific hydrogen-bonded networks, makes it invaluable for crystal engineering studies. This is particularly relevant for researchers designing new functional materials, such as porous frameworks or switchable solids, where controlled assembly is paramount [3].

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